molecular formula C17H19FN2O3S B10763823 Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate

Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate

Cat. No.: B10763823
M. Wt: 350.4 g/mol
InChI Key: VKKQLIVQLTYLGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML316 involves the formation of a thiohydantoin core, which is a common structural motif in various biologically active compounds. The synthetic route typically includes the following steps:

Industrial Production Methods

While specific industrial production methods for ML316 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ML316 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying its biological activity and enhancing its selectivity.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is ML316 itself, characterized by its thiohydantoin core and para-fluoro phenyl substitution, which confer its antifungal properties.

Scientific Research Applications

ML316 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML316

ML316 is unique due to its selective inhibition of the mitochondrial phosphate carrier Mir1, which is not a common target for existing antifungal agents. This selectivity allows ML316 to effectively kill drug-resistant Candida species at nanomolar concentrations without apparent toxicity to mammalian cells . Its ability to enhance the efficacy of other antifungal agents, such as fluconazole, further distinguishes it from other compounds .

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C17H19FN2O3S/c1-2-23-16(22)19-14(21)17(10-4-3-5-11-17)20(15(19)24)13-8-6-12(18)7-9-13/h6-9H,2-5,10-11H2,1H3

InChI Key

VKKQLIVQLTYLGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)C2(CCCCC2)N(C1=S)C3=CC=C(C=C3)F

Origin of Product

United States

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